

Application Note: Crystallization & Isolation of 3-(5-Fluoro-2-methylphenyl)phenol[1]

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Compound of Interest

Compound Name: 3-(5-Fluoro-2-methylphenyl)phenol

CAS No.: 1261995-38-3

Cat. No.: B6369989

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Executive Summary

The isolation of **3-(5-Fluoro-2-methylphenyl)phenol** presents specific challenges typical of lipophilic biphenyl systems: propensity for "oiling out" (liquid-liquid phase separation), polymorphism, and the difficulty of rejecting regioisomeric impurities generated during cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide details a robust crystallization protocol designed to replace chromatographic purification. By leveraging the differential solubility of the target phenol in Toluene/Heptane and IPA/Water systems, this method achieves >99.5% HPLC purity and controls particle size distribution (PSD) for downstream processing.

Physicochemical Profiling & Solubility

Understanding the solubility profile is the prerequisite for a scalable process. The target molecule contains a lipophilic fluorinated tolyl ring and a polar phenolic hydroxyl group. This amphiphilic nature dictates the solvent choice.[1]

Table 1: Solubility Screening Data (at 25°C vs. 60°C)

Solvent System	Solubility (25°C)	Solubility (60°C)	Suitability	Comments
Methanol	>200 mg/mL	>500 mg/mL	Low	Too soluble; yield loss is high.[1] Good for anti-solvent feed.
Toluene	45 mg/mL	>300 mg/mL	High	Excellent temperature coefficient for cooling crystallization.[1]
n-Heptane	<2 mg/mL	15 mg/mL	Anti-Solvent	Poor solubility; induces precipitation.[1]
Water	<0.1 mg/mL	<1 mg/mL	Anti-Solvent	Strong anti-solvent; high risk of oiling out.[1]
Ethyl Acetate	>150 mg/mL	>400 mg/mL	Medium	Good for extraction, but difficult to crystallize from directly.[1]

Expert Insight:

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Avoid pure alcohols for the primary crystallization.[1] While solubility is high, the rejection of des-fluoro or regioisomeric impurities is poor. A Toluene/Heptane system provides the necessary orthogonality to reject non-polar impurities while maintaining the phenol in solution at high temperatures.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Primary Method)

Best for: High purity requirements, rejection of isomers, and scale-up.

Reagents:

- Crude **3-(5-Fluoro-2-methylphenyl)phenol** (Oil or amorphous solid)[1]
- Solvent: Toluene (HPLC Grade)
- Anti-solvent: n-Heptane (HPLC Grade)
- Seed Crystals: >99% pure target molecule (milled to D90 < 50 μm)[1]

Step-by-Step Procedure:

- Dissolution:
 - Charge 100 g of crude substrate into a jacketed glass reactor.
 - Add 3.0 volumes (300 mL) of Toluene.
 - Heat to 65°C with agitation (250 RPM). Ensure complete dissolution. If solids persist, add Toluene in 0.5 vol increments until clear.

- Optional: Perform a polish filtration at 65°C to remove inorganic salts (Pd residues).
- Metastable Zone Entry:
 - Cool the solution to 50°C at a rate of 0.5°C/min.
 - Critical Check: Ensure the solution remains clear (no oiling).
- Seeding (The Nucleation Event):
 - Add 0.5 wt% seed crystals as a slurry in heptane.
 - Hold temperature at 50°C for 60 minutes.
 - Verification: Observe the formation of a stable "haze" indicating crystal growth. If the seed dissolves, lower temp by 5°C and re-seed.
- Anti-Solvent Addition & Cooling:
 - Dose 3.0 volumes (300 mL) of n-Heptane over 4 hours.
 - Simultaneously, cool the jacket to 0°C using a linear ramp over 6 hours.
 - Why: Adding heptane reduces the solubility power of the toluene, while cooling drives supersaturation. Doing this slowly prevents the trapping of impurities.
- Isolation:
 - Filter the slurry using a sintered glass funnel or centrifuge.
 - Wash the cake with 2.0 volumes of cold (0°C) Toluene/Heptane (1:1 ratio).
 - Dry in a vacuum oven at 45°C for 12 hours.

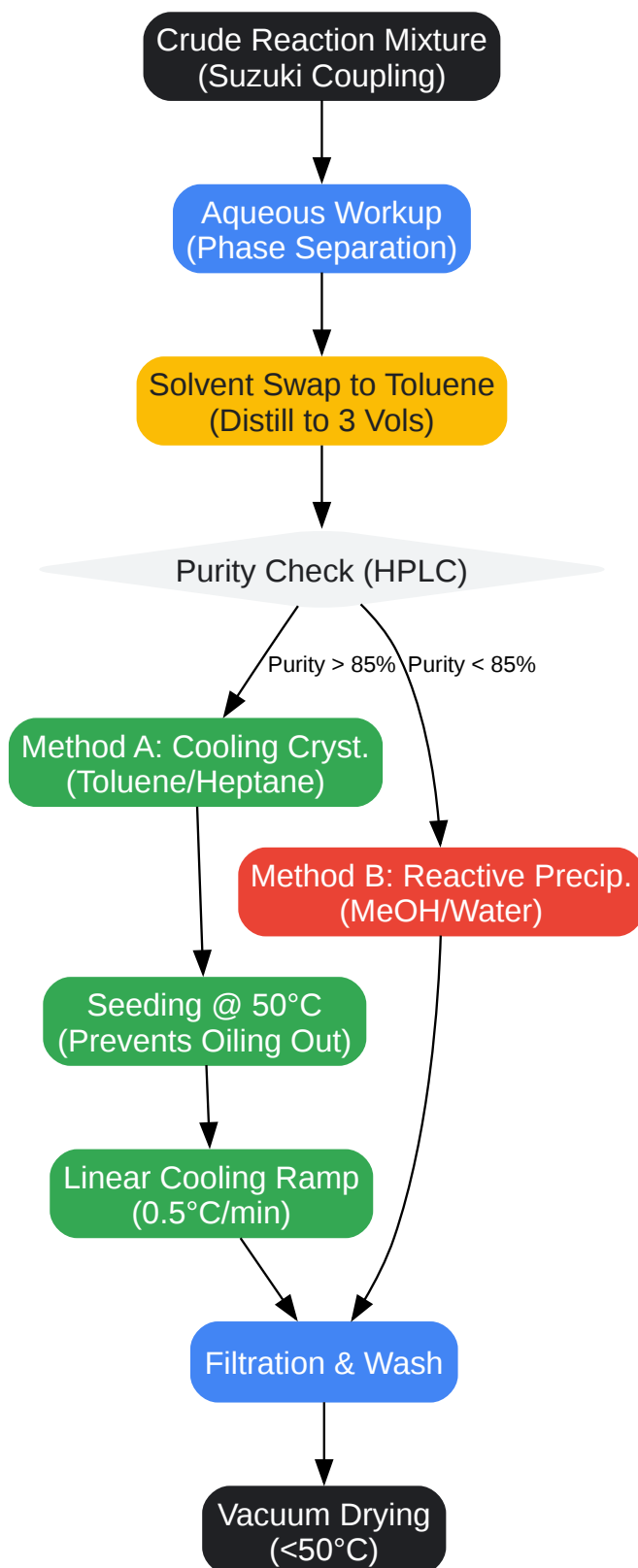
Protocol B: Reactive "Crash" Crystallization (Alternative)

Best for: Recovering product from mother liquors or low-grade crude.[\[1\]](#)

- Dissolve crude oil in 3 volumes of Methanol at 25°C.
- Prepare a vessel with 10 volumes of Water acidified with 1% Acetic Acid (to keep phenol protonated).
- Slowly dose the Methanol solution into the Water (Reverse Addition) under high-shear agitation.
- Risk: This forms an amorphous precipitate.^[1] Heat the slurry to 40°C for 2 hours to induce "Ostwald Ripening" (conversion of amorphous solid to crystalline form).
- Cool to 20°C and filter.

Process Logic & Visualization

The following diagram illustrates the decision matrix and workflow for isolating the target phenol.



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Figure 1: Decision tree for the isolation of **3-(5-Fluoro-2-methylphenyl)phenol**, prioritizing purity via Method A.[1]

Troubleshooting: The "Oiling Out" Phenomenon

Phenols with melting points $<100^{\circ}\text{C}$ are notorious for Liquid-Liquid Phase Separation (LLPS), or "oiling out," before they crystallize.[1] This results in impure, sticky globs rather than a free-flowing powder.

Mechanism: When the supersaturation limit is exceeded too quickly, the system enters a region where a polymer-rich liquid phase is thermodynamically more stable than the solid phase.

Correction Strategy:

- **Seed Early:** Do not wait for spontaneous nucleation.[1] Seed at low supersaturation (approx. $5\text{-}10^{\circ}\text{C}$ below saturation temp).[1]
- **Reduce Anti-Solvent Rate:** If oiling occurs during heptane addition, stop the addition. Heat the mixture until the oil redissolves, then cool more slowly without adding more anti-solvent until a seed bed is established.
- **Use a Solubilizer:** Adding 1-2% IPA to the Toluene can suppress LLPS by increasing the miscibility of the oil phase.[1]

Quality Control Specifications

Test	Method	Acceptance Criteria	Rationale
Assay	HPLC (UV 254nm)	> 99.0% a/a	Drug substance intermediate standard.
Regioisomer	HPLC	< 0.15%	Critical to remove 4-isomer or 2-isomer by-products.[1]
Loss on Drying	Gravimetric	< 0.5% w/w	Toluene is a Class 2 solvent; must be removed.[1]
X-Ray Diffraction	XRPD	Matches Ref Pattern	Ensure consistent polymorph (Form I).

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